

# N-Nitrosodiisobutylamine-d4 certificate of analysis explained

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## Compound of Interest

Compound Name: N-Nitrosodiisobutylamine-d4

Cat. No.: B15136746

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An In-Depth Technical Guide to the Certificate of Analysis for **N-Nitrosodiisobutylamine-d4**

## Introduction

**N-Nitrosodiisobutylamine-d4** is the deuterium-labeled form of N-Nitrosodiisobutylamine, a nitrosamine compound.<sup>[1][2]</sup> As a stable isotope-labeled (SIL) compound, it serves as an ideal internal standard for sensitive and accurate quantification of its unlabeled counterpart in various matrices during mass spectrometry-based analyses.<sup>[3]</sup> The Certificate of Analysis (CoA) is a critical document that accompanies this analytical standard, providing detailed, lot-specific information about its identity, purity, and quality.<sup>[1][4][5]</sup> This guide will dissect a typical CoA for **N-Nitrosodiisobutylamine-d4**, explaining the significance of each data point and the methodologies used to generate them.

## Product Identification and Specifications

The initial section of a CoA provides fundamental information identifying the material. This ensures traceability and proper handling.<sup>[5][6]</sup>

| Parameter            | Specification  |
|----------------------|--|
| Product Name         | N-Nitrosodiisobutylamine-d4  |
| Catalogue Number     | Varies by Supplier   |
| Lot Number           | Lot-Specific Alphanumeric Code   |
| Chemical Formula     | C <sub>8</sub> H <sub>14</sub> D <sub>4</sub> N <sub>2</sub> O           |
| Molecular Weight     | 162.27 g/mol   |
| CAS Number           | 1794897-96-3   |
| Unlabeled CAS Number | 997-95-5   |
| Appearance           | Clear, colorless to pale yellow oil                                      |
| Storage Condition    | Store at refrigerator (2-8°C) for long-term storage. <a href="#">[1]</a> |
| Retest Date          | Date (e.g., YYYY-MM-DD)  |

## Quantitative Analytical Data

This core section of the CoA presents the results from various analytical tests performed to characterize the standard. The data is summarized here for clarity and easy interpretation.

### Table 2.1: Purity and Composition

This table details the chemical and isotopic purity, which are critical for its use as an internal standard.

| Analysis                  | Method                 | Specification         | Result        |
|---------------------------|------------------------|-----------------------|---------------|
| Chemical Purity           | HPLC-UV                | $\geq 98.0\%$         | 99.5%         |
| Isotopic Purity (D-label) | LC-MS/MS               | Report Value          | 99.2%         |
| Deuterium Incorporation   | LC-MS/MS               | $\geq 98$ atom % D    | 99.6 atom % D |
| Water Content             | Karl Fischer Titration | $\leq 0.5\%$          | 0.1%          |
| Residual Solvents         | Headspace GC-MS        | Conforms to USP <467> | Conforms      |

## Table 2.2: Identity Confirmation

These tests confirm that the material's structure is consistent with **N-Nitrosodiisobutylamine-d4**.

| Analysis                       | Method   | Specification   | Result   |
|--------------------------------|----------|---|----------|
| $^1\text{H}$ -NMR Spectroscopy | NMR      | Structure conforms to reference                                   | Conforms |
| Mass Spectrometry (ESI+)       | LC-MS/MS | $[\text{M}+\text{H}]^+$ consistent with theoretical mass (163.17) | Conforms |

## Experimental Protocols

Detailed methodologies are crucial for the end-user to understand how the quality parameters were derived, ensuring the data's reliability and reproducibility.[\[7\]](#)[\[8\]](#)

### Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This technique separates the main compound from any non-labeled organic impurities.

- Instrumentation: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).[9]
- Mobile Phase: A gradient of Acetonitrile and Water.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 230 nm.
- Injection Volume: 10  $\mu$ L.
- Quantification: The purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

## Identity and Isotopic Purity by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most definitive technique for confirming the identity and isotopic enrichment of the labeled compound.[10][11]

- Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Sciex API 4000).[10]
- Ion Source: Electrospray Ionization (ESI), positive mode.
- Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7  $\mu$ m).
- Mobile Phase: Gradient of 0.1% Formic Acid in Methanol and 0.1% Formic Acid in Water.
- Flow Rate: 0.4 mL/min.
- Analysis Mode: Multiple Reaction Monitoring (MRM) may be used to enhance selectivity. For isotopic purity, a full scan or selected ion monitoring (SIM) in the mass range of the parent ion is performed.

- Data Analysis:
  - Identity: The mass of the protonated molecular ion  $[M+H]^+$  is confirmed against the theoretical mass.
  - Isotopic Purity: The relative intensities of the mass peaks corresponding to different isotopic forms (e.g., d0, d1, d2, d3, d4) are measured. Isotopic purity is calculated as the percentage of the d4 species relative to all detected isotopic species of the molecule.[\[9\]](#)  
[\[12\]](#)

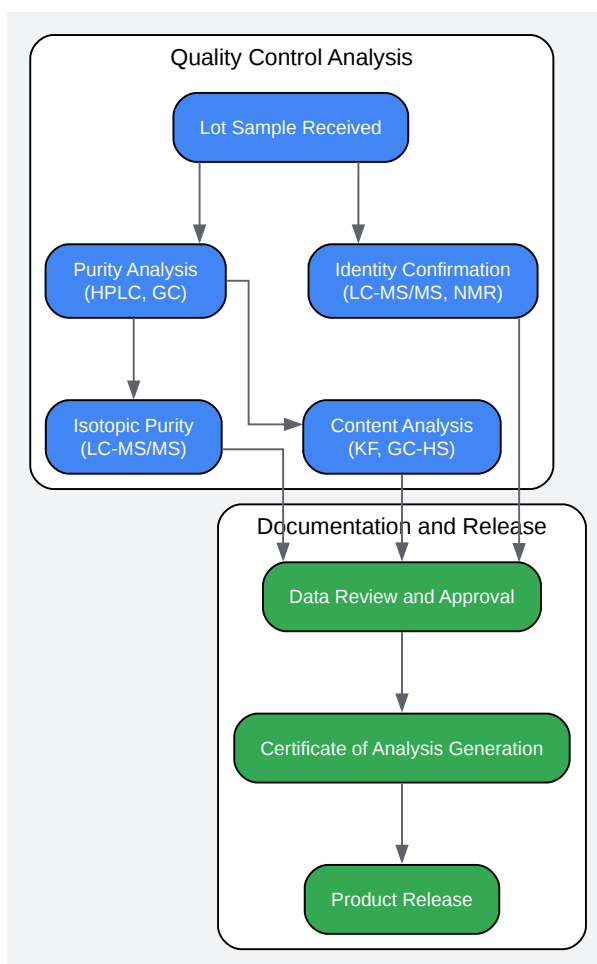
## Structural Confirmation by $^1\text{H}$ -NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, confirming the identity of the compound.

- Instrumentation: Bruker Avance 400 MHz NMR spectrometer or equivalent.
- Solvent: Chloroform-d ( $\text{CDCl}_3$ ) or other suitable deuterated solvent.
- Procedure: A small amount of the sample is dissolved in the deuterated solvent. The  $^1\text{H}$ -NMR spectrum is recorded.
- Interpretation: The resulting spectrum is compared to the expected spectrum for N-Nitrosodiisobutylamine. The absence or significant reduction of signals at positions where deuterium has been incorporated confirms successful labeling.

## Mandatory Visualizations

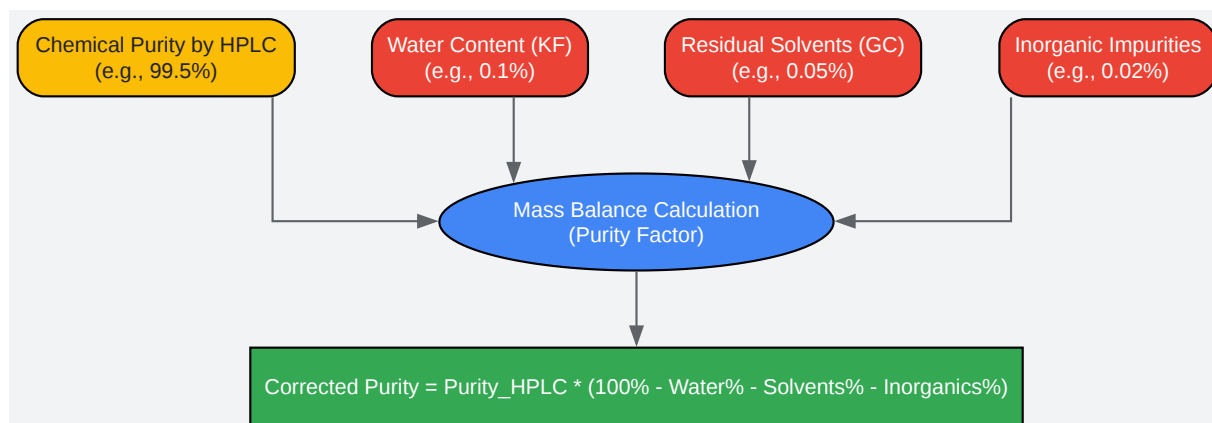
Diagrams are provided to visually represent workflows and the chemical structure, aiding in the comprehension of the analytical process.



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Caption: General analytical workflow for quality control of a chemical standard.

Caption: Chemical structure of **N-Nitrosodiisobutylamine-d4**.



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## References

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